3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is a benzofuran derivative, which is a class of compounds known for their diverse biological and pharmacological activities . This compound is also known by its IUPAC name, 3-hydroxy-5-methyl-2-benzofuran-1(3H)-one .
Mechanism of Action
Target of Action
3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . The primary targets of these compounds are often cancer cells, where they exhibit significant cell growth inhibitory effects .
Mode of Action
The interaction of this compound with its targets results in significant cell growth inhibitory effects . The compound interacts with the cancer cells, leading to an inhibition of their growth . The exact mode of action at the molecular level is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell growth and proliferation . By inhibiting these pathways, the compound effectively slows down or stops the growth of cancer cells . The downstream effects include a reduction in tumor size and potentially, the prevention of metastasis .
Pharmacokinetics
Like other benzofuran compounds, it is expected to have good bioavailability
Result of Action
The result of the action of this compound is a significant reduction in the growth of cancer cells . This leads to a decrease in tumor size and potentially, the prevention of metastasis . These effects make it a promising candidate for the development of new anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one
- Indole derivatives
Uniqueness
3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is unique due to its specific structural features, such as the hydroxyl group at the C-3 position and the methyl group at the C-5 position . These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
63113-00-8 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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